O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine
Description
O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl scaffold substituted with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position.
Properties
IUPAC Name |
O-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7-5(4-14-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSUNXKQVRGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388049-50-0 | |
| Record name | O-{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Reagent: Hydroxylamine
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds with similar structural features to O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine exhibit significant antimicrobial properties. For instance, studies on dibenzoxepinone oximes with fluorine and trifluoromethyl groups demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of these substituents may enhance the interaction of the compounds with microbial targets, suggesting that this compound could be explored for developing new antimicrobial agents.
Inhibition of Indoleamine 2,3-Dioxygenase:
this compound derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune suppression in cancer and chronic infections. Compounds structurally related to hydroxylamines have shown nanomolar-level potency against IDO1, indicating their potential as therapeutic agents in oncology . The modification of the aromatic ring through halogenation has been identified as a critical factor in enhancing inhibitory activity.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex molecules. For example, hydroxylamines are often used in the preparation of oximes from aldehydes and ketones, which are valuable intermediates in organic synthesis.
Comparison Table of Hydroxylamines in Organic Synthesis
| Compound Name | Application Area | Notable Properties |
|---|---|---|
| This compound | Antimicrobial agents | Enhanced reactivity due to trifluoromethyl groups |
| O-benzylhydroxylamine | IDO1 inhibition | Sub-micromolar potency; simple structure |
| O-alkylhydroxylamines | Cancer therapeutics | High ligand efficiency; minimal toxicity |
Analytical Chemistry
The unique properties of this compound also lend themselves to applications in analytical chemistry. Its stability and reactivity make it suitable for use as a reagent in various analytical methods, including chromatography and mass spectrometry. The compound can be utilized for the derivatization of amines and other nucleophiles, enhancing detection sensitivity.
Case Study 1: Antimicrobial Screening
A study evaluated several newly synthesized dibenzoxepin derivatives bearing fluorine and trifluoromethyl groups for their antibacterial activity. Results indicated that these compounds could be developed into novel antimicrobial drugs due to their significant inhibition against tested microbial strains .
Case Study 2: IDO1 Inhibition
In another study focused on IDO1 inhibitors, various hydroxylamines were synthesized and tested for their potency. The findings revealed that certain derivatives exhibited exceptional cell-based potency with minimal toxicity, highlighting their potential as therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluoro and trifluoromethyl groups enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s unique substitution pattern distinguishes it from analogs:
- O-(3-Fluoro-benzyl)-hydroxylamine hydrochloride (): Features a single fluorine at the meta position, lacking the -CF₃ group. This results in reduced electron-withdrawing effects and lower molecular weight (177.61 g/mol) compared to the target compound .
- Its molecular weight (227.61 g/mol) and melting point (160–170°C) reflect differences in packing efficiency and intermolecular interactions .
- O-(Naphthalen-2-ylmethyl)hydroxylamine (): A bulkier aromatic system, which reduces solubility in polar solvents compared to benzyl-based analogs .
Physical and Spectroscopic Properties
*Calculated data inferred from structural analogs.
- NMR Trends : Electron-withdrawing groups (e.g., -CF₃) deshield aromatic protons, shifting signals downfield (e.g., δ 7.5–7.9 in ). Ortho-fluorine in the target compound may further split aromatic signals due to coupling .
- Melting Points : The hydrochloride salt in (218–225°C) has a higher melting point than ’s compound (160–170°C), suggesting that fluorine’s electronegativity enhances crystal lattice stability compared to -CF₃ .
Research Findings and Implications
- Substituent Position Matters : Ortho-fluorine in the target compound may introduce steric hindrance, slowing nucleophilic substitution reactions compared to meta-substituted analogs .
- Safety Considerations : Hydrochloride salts of related compounds (e.g., ) are labeled irritants, suggesting similar handling precautions for the target compound .
Biological Activity
O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine is a synthetic compound with potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, inhibitory effects on specific enzymes, and its implications in cancer treatment and other diseases.
Chemical Structure and Properties
The compound is characterized by the presence of a hydroxylamine functional group attached to a benzyl moiety that is further substituted with fluorine and trifluoromethyl groups. These modifications are known to influence the compound's biological properties significantly.
This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO plays a crucial role in immune regulation and has been implicated in cancer progression and immune evasion.
Key Findings:
- The compound exhibits sub-micromolar inhibition of IDO1, which is critical for developing therapies targeting tumors that exploit immune suppression .
- Structural modifications, particularly halogen substitutions, enhance the potency of hydroxylamines against IDO enzymes. Specifically, fluorine and trifluoromethyl groups improve binding affinity .
Biological Activity
Recent studies have demonstrated that this compound possesses significant biological activity against various cancer cell lines.
In Vitro Studies:
- Cytotoxicity : The compound showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values ranging from 0.12 to 2.78 µM .
- Apoptosis Induction : Flow cytometry assays indicated that treatment with this compound leads to increased apoptosis in targeted cancer cells, suggesting a mechanism involving the activation of apoptotic pathways through caspase activation .
Comparative Biological Activity
The following table summarizes the IC50 values of this compound compared to other known IDO inhibitors:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.12 - 2.78 | IDO1 |
| Epacadostat | 0.5 | IDO1 |
| PF-068400003 | 0.8 | IDO1 |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in significant tumor growth inhibition when administered in conjunction with standard chemotherapy agents .
- Leukemia Treatment : In U-937 cell lines, this compound demonstrated enhanced apoptosis rates compared to untreated controls, indicating potential as an adjunct therapy in leukemia treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
